molecular formula C11H7Cl2NO2 B5796214 1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- CAS No. 93105-71-6

1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)-

Cat. No.: B5796214
CAS No.: 93105-71-6
M. Wt: 256.08 g/mol
InChI Key: WRHSPSBVWODKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring This particular compound is characterized by the presence of a dichloropropenyl group attached to the isoindole core

Properties

IUPAC Name

2-(3,3-dichloroprop-2-enyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c12-9(13)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHSPSBVWODKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356496
Record name 1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93105-71-6
Record name 1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- typically involves the following steps:

    Formation of Isoindole Core: The isoindole core can be synthesized through cyclization reactions involving phthalic anhydride and primary amines.

    Introduction of Dichloropropenyl Group: The dichloropropenyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents such as allyl chloride and a chlorinating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.

    Substitution: The dichloropropenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while substitution reactions can produce a variety of substituted isoindole derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Isoindole derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals.

    Industry: Isoindole derivatives can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A structurally related compound with similar chemical properties.

    N-Substituted Isoindoles: Compounds with different substituents on the isoindole core.

    Dichloropropenyl Derivatives: Compounds containing the dichloropropenyl group attached to different core structures.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- is unique due to the specific combination of the isoindole core and the dichloropropenyl group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.